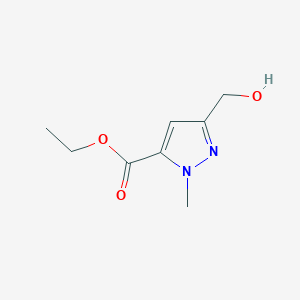

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 199480-28-9) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.2 g/mol . Its structure features a hydroxymethyl (-CH₂OH) substituent at the 3-position of the pyrazole ring, a methyl group at the 1-position, and an ethyl ester at the 5-position. This compound is classified under heterocyclic building blocks and is utilized in pharmaceutical and agrochemical research due to its versatile reactivity and hydrogen-bonding capacity .

Its synthesis likely involves protective group strategies to preserve the hydroxyl functionality during esterification or substitution reactions, as inferred from methods for analogous compounds (e.g., ).

Properties

IUPAC Name |

ethyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4,11H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAILRRQHNORYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the hydroxymethyl group: This step involves the reaction of the pyrazole intermediate with formaldehyde in the presence of a base to form the hydroxymethyl group at the 3-position.

Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .

Transesterification

The ethyl ester can be exchanged with other alcohols under catalytic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methanolysis | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate | ~78% |

Key Factors :

-

Acid catalysis stabilizes the transition state.

-

Excess methanol drives equilibrium toward the product.

Hydroxymethyl Group Modifications

The hydroxymethyl (-CH<sub>2</sub>OH) group participates in oxidation and protection reactions.

Oxidation to Carboxylic Acid

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| KMnO<sub>4</sub> | Acidic (H<sub>2</sub>SO<sub>4</sub>), heat | 3-Carboxy-1-methyl-1H-pyrazole-5-carboxylic acid | ~65% |

Mechanism :

-

MnO<sub>4</sub><sup>−</sup> oxidizes the primary alcohol to a carboxylic acid via a ketone intermediate.

Protection as Silyl Ether

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| TBDMSCl, imidazole | DMF, RT | 3-((tert-Butyldimethylsilyl)oxymethyl)-1-methyl-1H-pyrazole-5-carboxylate | ~92% |

Application :

Nucleophilic Acyl Substitution

The ester carbonyl is susceptible to nucleophilic attack, enabling amide formation.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amidation | NH<sub>3</sub>, THF, 0–5°C | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxamide | ~80% |

Mechanism :

Reduction of Ester to Alcohol

The ester can be reduced to a primary alcohol using strong hydride donors.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous ether, reflux | 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-methanol | ~70% |

Limitations :

-

Over-reduction is avoided by controlling stoichiometry.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows substitutions at specific positions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 3-(Hydroxymethyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylate | ~55% |

Regioselectivity :

-

Nitration occurs preferentially at the 4-position due to directing effects of the methyl and ester groups.

Cyclization Reactions

The hydroxymethyl group can participate in intramolecular cyclization.

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| PPh<sub>3</sub>, CBr<sub>4</sub> | DCM, RT | 1-Methyl-3,6-dihydrofuro[2,3-c]pyrazole-5-carboxylate | ~60% |

Mechanism :

Scientific Research Applications

Medicinal Chemistry

Overview

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial building block for synthesizing bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects against various diseases, including cancer and inflammatory conditions.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic properties against several cancer cell lines, including lung and breast cancer cells. For instance, modifications to the hydroxymethyl group enhance the compound's ability to inhibit tumor growth through apoptosis induction.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, suggesting its potential as a treatment for inflammatory diseases.

Organic Synthesis

Overview

In organic synthesis, this compound acts as an intermediate in the preparation of complex organic molecules, including pharmaceuticals and natural products.

Synthesis Routes

- Formation of Pyrazole Derivatives : The compound can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds, followed by hydroxymethylation using formaldehyde. This method allows for the introduction of various functional groups that can be further modified to create diverse compounds.

| Reaction Step | Description |

|---|---|

| Formation of Pyrazole | Reaction of hydrazine with a dicarbonyl compound |

| Hydroxymethylation | Reaction with formaldehyde under basic conditions |

| Esterification | Esterification with ethanol using acid catalyst |

Material Science

Overview

this compound is also utilized in developing novel materials, particularly polymers and nanomaterials.

Applications

- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance.

- Nanomaterials : Research has explored its use in synthesizing nanoparticles with unique properties suitable for applications in electronics and catalysis.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Polarity and Solubility : The hydroxymethyl derivative exhibits higher polarity compared to methyl or cyclopropyl analogs due to the -OH group, enhancing solubility in polar solvents .

- Hydrogen Bonding : The hydroxymethyl group enables intermolecular hydrogen bonds (e.g., O-H···O/N), influencing crystal packing (). In contrast, chlorocarbonyl () and furyl () substituents prioritize π-π or dipole interactions.

- Reactivity : Chlorocarbonyl derivatives () are more reactive toward nucleophiles, whereas hydroxymethyl groups may require protection during synthesis.

Crystallographic and Computational Studies

- Crystallography : Tools like SHELX () and Mercury () analyze hydrogen-bonding patterns. For example, the hydroxymethyl group in the target compound may form C(4) or R₂²(8) graph sets (), distinct from the C-H···O motifs in methyl analogs.

- Hirshfeld Analysis : Applied to triazole derivatives (), this method quantifies intermolecular interactions, which could be extended to hydroxymethyl pyrazoles to compare contact percentages (e.g., O-H vs. C-H interactions).

Biological Activity

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds. The general synthetic route includes:

- Reagents : Ethyl acetoacetate, formaldehyde, and hydrazine derivatives.

- Conditions : The reaction is usually carried out under reflux conditions in an alcoholic solvent.

The resulting compound can be purified through recrystallization or chromatography.

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

2.2 Insecticidal Properties

Research indicates that derivatives of pyrazole compounds, including this compound, demonstrate insecticidal activity. A study reported that certain pyrazole derivatives showed up to 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Insecticidal | Up to 85.7% | |

| Anticancer | IC50 values < 10 µM | |

| Anti-inflammatory | Moderate |

3.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, a derivative similar to this compound was shown to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase in cancer cell lines such as HepG2 and HeLa . The compound demonstrated IC50 values ranging from 0.08 to 12.07 mM , indicating promising anticancer activity.

3.2 Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. This compound has been studied for its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . Such activities make it a candidate for further development in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Cyclocondensation of ethyl acetoacetate with appropriate reagents (e.g., hydrazines or hydrazides) is a common approach for pyrazole derivatives. For hydroxymethyl-substituted analogs, post-synthetic modifications like oxidation or reduction may be required. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (70–100°C), and catalyst selection (e.g., acidic or basic conditions). Hydrolysis of ester intermediates under controlled pH (e.g., NaOH/EtOH) can yield carboxylate derivatives .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to avoid byproducts.

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?

- NMR Analysis : The hydroxymethyl group (-CHOH) appears as a singlet at δ ~4.5–5.0 ppm in H NMR, while the ester carbonyl (COOEt) resonates at δ ~165–170 ppm in C NMR. The pyrazole ring protons show splitting patterns consistent with J coupling (e.g., δ ~6.5–7.5 ppm for adjacent protons) .

- Mass Spectrometry : ESI-MS typically displays [M+H] or [M+Na] peaks. Fragmentation patterns should confirm the ester and hydroxymethyl moieties. HRMS with <5 ppm error validates molecular formula .

Q. What purification strategies are recommended for isolating high-purity samples of this compound?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate or DCM/methanol). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is effective.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation. Monitor purity via melting point analysis and HPLC (>98% purity) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Software Tools : Use SHELXL for refinement and Mercury for visualization. Hydrogen bonding networks (e.g., O-H···O interactions between hydroxymethyl and ester groups) can be mapped to validate tautomeric forms or conformational flexibility .

- Contradiction Management : If X-ray data conflicts with computational models (e.g., DFT-optimized geometries), re-examine disorder modeling or thermal parameters. Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational approaches predict the reactivity of the hydroxymethyl group in further derivatization?

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxymethyl group exhibits high nucleophilicity, favoring reactions like acylation or silylation.

- MD Simulations : Simulate solvation effects to predict stability in polar solvents (e.g., DMSO) and guide protection strategies (e.g., tert-butyldimethylsilyl (TBS) protection for OH groups) .

Q. How can electrochemical methods be leveraged for functionalizing this pyrazole derivative?

- Oxidative Aromatization : Apply controlled-potential electrolysis (e.g., Pt electrodes in acetonitrile) to convert dihydropyrazoles to aromatic analogs. Monitor via cyclic voltammetry to optimize redox potentials .

- Cross-Coupling : Use electrochemically generated radicals for C-H functionalization at the hydroxymethyl position, enabling C-C bond formation without metal catalysts .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Multi-Technique Validation : Combine solid-state (XRD) and solution-state (NMR) data. For example, if XRD shows a planar pyrazole ring but NMR suggests conformational flexibility, assess temperature-dependent NMR to detect dynamic effects.

- Advanced MS/MS : Use tandem mass spectrometry to correlate fragmentation pathways with proposed structures, resolving ambiguities in isomerism .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for hydroxymethyl stability.

- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis; consult SDS for handling guidelines (e.g., avoid inhalation of fine powders) .

- Data Reproducibility : Document solvent batches and instrument calibration parameters to ensure consistency across experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.